molecular formula C20H21BrN4O5 B4757040 2-[5-bromo-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide

2-[5-bromo-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B4757040
M. Wt: 477.3 g/mol
InChI Key: UYHLMKLFFKQQKK-UHFFFAOYSA-N
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Description

2-[5-bromo-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated indole core, a diazinane ring, and an acetamide group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-bromo-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Bromination of Indole: The indole core is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of Diazinane Ring: The diazinane ring is synthesized separately through a series of reactions involving urea derivatives.

    Coupling Reaction: The brominated indole and the diazinane ring are coupled using a palladium-catalyzed cross-coupling reaction.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the diazinane ring using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the indole core can be substituted with various nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced diazinane derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of brominated indole derivatives on cellular processes and enzyme activities.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-bromo-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The brominated indole core can interact with enzyme active sites, while the diazinane ring can modulate the compound’s binding affinity and specificity. The acetamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-chloro-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
  • 2-[5-fluoro-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide

Uniqueness

The presence of the bromine atom in 2-[5-bromo-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide imparts unique reactivity and biological activity compared to its chloro and fluoro analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

2-[5-bromo-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O5/c1-23-18(27)15(19(28)24(2)20(23)29)8-12-10-25(11-17(26)22-6-7-30-3)16-5-4-13(21)9-14(12)16/h4-5,8-10H,6-7,11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHLMKLFFKQQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=C2C=C(C=C3)Br)CC(=O)NCCOC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-bromo-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-bromo-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[5-bromo-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[5-bromo-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[5-bromo-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[5-bromo-3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide

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